Ethyl 3-bromoquinoxaline-2-carboxylate
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Overview
Description
Ethyl 3-bromoquinoxaline-2-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromoquinoxaline-2-carboxylate typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of quinoxaline-2-carboxylic acid with bromine in the presence of a suitable solvent, followed by esterification with ethanol to yield the ethyl ester . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromoquinoxaline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different quinoxaline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-aminoquinoxaline derivatives, while reduction can produce quinoxaline-2-carboxylate.
Scientific Research Applications
Ethyl 3-bromoquinoxaline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of ethyl 3-bromoquinoxaline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can facilitate binding to these targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromoquinoxaline: Similar structure but without the ester group, affecting its solubility and reactivity.
Ethyl quinoxaline-2-carboxylate: Similar but without the bromine atom, leading to different chemical properties.
Uniqueness
Ethyl 3-bromoquinoxaline-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the ester group enhances solubility and facilitates incorporation into various chemical frameworks.
Properties
IUPAC Name |
ethyl 3-bromoquinoxaline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUCQAHHQCZCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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